2-[4-(Aminomethyl)phenyl]propan-2-ol
Overview
Description
“2-[4-(Aminomethyl)phenyl]propan-2-ol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step reaction with two steps :
- The first step involves a reaction with potassium permanganate and sodium carbonate in water and 2-methyl-propan-2-ol at 40°C, yielding a 67 percent result .
- The second step involves a reaction with lithium aluminum hydride in tetrahydrofuran for 2 hours under heating, yielding an 82 percent result .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as C10H15NO . Unfortunately, the exact linear structure formula and InChI Key are not provided .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :
Scientific Research Applications
Synthesis and Characterization
- Substituted Phenyl Azetidines : In the synthesis of substituted phenyl azetidines, 2-[4-(Aminomethyl)phenyl]propan-2-ol derivatives have shown potential as antimicrobial agents. The synthesis process involves several steps, including reduction and cyclization, leading to the formation of compounds with antimicrobial activity (Doraswamy & Ramana, 2013).
Pharmacological Applications
- Aliphatic, Alicyclic and Aromatic Saturated and Unsaturated Tertiary Alcohols : These compounds, including derivatives of this compound, are evaluated for their safety and efficacy as flavourings in animal feed. Their usage is considered safe for various animal species at specific concentrations, and they are also assessed for their potential irritant properties (Westendorf, 2012).
Biological Properties
- Anticonvulsive and Peripheral N-Cholinolytic Activities : Certain derivatives of this compound exhibit notable anticonvulsive activities and some peripheral n-cholinolytic activities, although they do not show antibacterial activity. These findings highlight the compound's potential in neurological research and therapy (Papoyan et al., 2011).
Immunosuppressive Activity
- 2-Substituted 2-Aminopropane-1,3-diols : These derivatives, including those of this compound, show significant immunosuppressive activity, making them potential candidates for drug development in organ transplantation and other applications where modulation of the immune system is desired (Kiuchi et al., 2000).
Enzymatic Synthesis
- Circular Polyamines : The enzymatic synthesis of circular polyamines from amino alcohols, including this compound, demonstrates a novel approach to creating multifunctional polycationic polyamines. This method has broad applications due to the variety of amino alcohols that can be used as substrates (Cassimjee, Marin, & Berglund, 2012).
Safety and Hazards
“2-[4-(Aminomethyl)phenyl]propan-2-ol” is classified as a dangerous substance . It is associated with the following hazard statements: H302, H315, H318, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-[4-(Aminomethyl)phenyl]propan-2-ol plays a significant role in biochemical reactions, particularly in the modulation of the muscarinic acetylcholine receptor M4 . This receptor is a G protein-coupled receptor that is involved in various physiological processes, including cognitive function, motor control, and modulation of neurotransmitter release. The interaction of this compound with the muscarinic acetylcholine receptor M4 enhances the receptor’s response to acetylcholine, leading to increased receptor activity. This interaction is crucial for the development of therapeutic agents targeting neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its modulatory effects on the muscarinic acetylcholine receptor M4, leading to sustained cellular responses.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXABOQLRHAMRAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214758-90-4 | |
Record name | 2-[4-(aminomethyl)phenyl]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.